![molecular formula C24H24N4O2 B605234 6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2201066-53-5](/img/structure/B605234.png)
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
The compound “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” is a pyrazolo[1,5-a]pyrimidin-7-one derivative . It has a molecular formula of C24H24N4O2 and a molecular weight of 400.5 g/mol .
Molecular Structure Analysis
The molecular structure of “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” consists of a pyrazolo[1,5-a]pyrimidin-7-one core with various substituents . The InChI string for this compound is “InChI=1S/C24H24N4O2/c1-16-20 (17-10-12-19 (29)13-11-17)24 (30)28-23 (25-16)22 (27-14-6-3-7-15-27)21 (26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3” and the Canonical SMILES is "CC1=C (C (=O)N2C (=N1)C (=C (N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C (C=C5)O" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” include a molecular weight of 400.5 g/mol, a XLogP3-AA of 4.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .
Scientific Research Applications
Cancer Research
AGI-24512 has been used in cancer research, particularly in the study of MTAP-deleted cancers . It has been found that AGI-24512 inhibits the proliferation of most MTAP-deleted lines, with limited effects on most MTAP WT lines . This makes it a potential therapeutic agent for treating MTAP-deleted cancers.
MAT2A Inhibition
MAT2A is a key enzyme that produces S-Adenosyl Methionine (SAM) in cancer and normal cells . AGI-24512 has been found to inhibit MAT2A, which reduces the proliferation of MTAP-deleted cancer cells and tumors .
PRMT5 Activity Reduction
PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes such as gene transcription, signal transduction, and DNA repair . AGI-24512 has been found to reduce PRMT5 activity, affecting mRNA splicing and inducing DNA damage .
DNA Damage Induction
AGI-24512 has been found to induce DNA damage in MTAP-deleted cancer cells . This is mediated by deregulation of splicing, DNA damage, and reduced DNA damage repair .
Synergistic Effects with Taxanes
Taxanes are a class of drugs commonly used in cancer treatment. The antiproliferative effects of AG-270, a MAT2A inhibitor like AGI-24512, have been found to be synergistic with taxanes . This suggests that AGI-24512 could potentially be used in combination with taxanes for more effective cancer treatment.
Biomarker-Driven Clinical Development
Studies on AG-270, a similar compound to AGI-24512, suggest suitable response biomarkers for clinical development . These include quantitative measurement of SAM in patient plasma, IHC for PRMT5-mediated methyl marks in tumor biopsies, and assessment of splicing using RNA seq & other assays .
Future Directions
Mechanism of Action
Target of Action
AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A) . MAT2A is the key enzyme that produces S-adenosyl methionine (SAM) in cancer and normal cells . SAM is a ‘hub’ metabolite utilized in a number of pathways .
Mode of Action
AGI-24512 interacts with its target, MAT2A, and inhibits its activity. This inhibition leads to a reduction in the production of SAM . The IC50 value of AGI-24512 for MAT2A is 8 nM .
Biochemical Pathways
The inhibition of MAT2A by AGI-24512 affects several biochemical pathways. It leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage . PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes like gene expression, signal transduction, and DNA repair .
Pharmacokinetics
It has poor oral bioavailability and a short half-life . Structural modifications led to the development of ag-270, a derivative of agi-24512 with improved oral bioavailability and metabolic stability .
Result of Action
The inhibition of MAT2A by AGI-24512 results in significant cellular effects. It reduces the proliferation of MTAP-deleted cancer cells . MTAP deletion is a common genetic event in a variety of human cancers . The compound also triggers a DNA damage response .
Action Environment
The action of AGI-24512 can be influenced by the cellular environment. For instance, the presence or absence of MTAP can affect the sensitivity of cancer cells to AGI-24512 . In MTAP-deleted cells, AGI-24512 shows antiproliferative activity .
properties
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134307780 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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